

comparative study of the crystal structures of substituted nicotinamides

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Compound of Interest

Compound Name: (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone

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A comparative analysis of the crystal structures of nicotinamide and its substituted derivatives reveals significant insights into the influence of molecular modifications on solid-state packing and intermolecular interactions. Nicotinamide, a form of vitamin B3, is a versatile molecule capable of forming various hydrogen-bonding motifs, making it a subject of extensive research in crystallography and pharmaceutical sciences.[1][2] Its derivatives, including isomers like isonicotinamide and cocrystals with other active pharmaceutical ingredients (APIs), exhibit distinct crystal structures that alter their physicochemical properties.

Comparative Crystal Structure Analysis

The crystal engineering of nicotinamide and its derivatives often focuses on modifying hydrogen bond networks to create novel solid forms with desired properties like improved solubility or stability.[3][4] Nicotinamide itself is highly polymorphic, with at least nine solved single-crystal structures, demonstrating its conformational flexibility and ability to pack in various arrangements.[1][5]

Isonicotinamide, a constitutional isomer of nicotinamide, also exhibits polymorphism, with six known polymorphs.[6][7] The change in the position of the carboxamide group from position 3 to 4 on the pyridine ring alters the hydrogen bonding patterns, leading to different supramolecular assemblies compared to nicotinamide.

Isoniazid, or isonicotinic acid hydrazide, is a crucial anti-tuberculosis drug and a derivative of isonicotinic acid.[8][9] Its structure contains both a pyridine ring and a hydrazide group, which

are potent hydrogen bond donors and acceptors. This allows isoniazid to form robust cocrystals with various coformers, often utilizing the strong (phenol) $O-H\cdots N$ (pyridine) and $N-H\cdots O$ (phenol) heterosynthons.^[9]

Nicotinamide Cocrystals are multi-component crystals where nicotinamide is combined with another molecule, such as an API.^[4] A common strategy involves forming a robust acid-pyridine heterosynthon between a carboxylic acid-containing molecule and the pyridine nitrogen of nicotinamide.^[10] This interaction is a reliable method for designing new solid forms. For example, cocrystals of nicotinamide have been successfully prepared with flufenamic acid, naproxen, and p-aminobenzoic acid, each resulting in a unique crystal lattice.^{[10][11][12]}

The analysis of these structures shows that even subtle changes, such as altering the position of a functional group or introducing a coformer, can lead to dramatic differences in the crystal lattice, affecting everything from melting point and stability to solubility and bioavailability.

Data Presentation: Crystallographic Parameters

The following table summarizes the crystallographic data for nicotinamide, its isomer isonicotinamide, and representative cocrystals.

Compound/Co-crystal	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Z
Nicotinamide (Form α)	C ₆ H ₆ N ₂ O	Monoclinic	P2 ₁ /c	3.75	19.30	7.95	90	95.5	90	4
Isonicotinamide (Form I)	C ₆ H ₆ N ₂ O	Monoclinic	P2 ₁ /c	9.53	14.07	10.15	90	116.7	90	8
Isoniazid-Phloroglucinol	C ₁₂ H ₁₃ N ₃ O ₄	Monoclinic	P2 ₁ /c	12.31	5.86	17.58	90	109.1	90	4
Ticagrelor-Nicotinamide Hydrate	C ₂₃ H ₂₈ F ₂ N ₆ O ₄ S · C ₆ H ₆ N ₂ O · H ₂ O	Triclinic	P-1	10.33	11.23	15.02	99.4	93.1	113.8	2
Flufenamic Acid-Nicotinamide	C ₁₄ H ₁₀ F ₃ N ₂ O ₂ · C ₆ H ₆ N ₂ O	Monoclinic	P2 ₁ /n	10.60	15.00	12.21	90	105.7	90	4

- **Data Validation and Deposition:** The final structure is validated and analyzed for geometric parameters and intermolecular interactions. The crystallographic information file (CIF) is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[6]

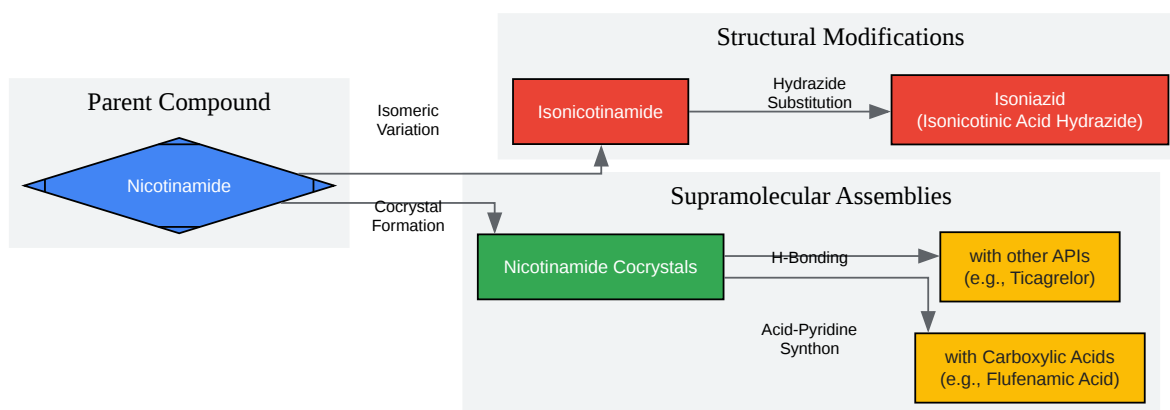
Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the formation of a new crystalline phase (like a cocrystal) and to check the bulk purity of the sample.

- **Sample Preparation:** A powdered sample of the material is prepared and placed on a sample holder.
- **Data Collection:** The sample is analyzed using a powder diffractometer (e.g., PANalytical Empyrean) with Cu K α radiation ($\lambda = 1.5418 \text{ \AA}$).[13] The diffraction pattern is collected over a range of 2θ angles (e.g., $5\text{--}50^\circ$).[13]
- **Analysis:** The resulting diffractogram, a plot of intensity versus 2θ , serves as a "fingerprint" of the crystal structure. The formation of a new cocrystal is confirmed if the PXRD pattern is distinct from the patterns of the individual starting components.[3][10]

Visualization of Structural Relationships

The following diagram illustrates the logical relationships between nicotinamide and its various substituted forms discussed in this guide.



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Structural relationships of nicotinamide derivatives.

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